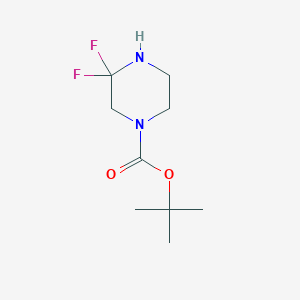

tert-Butyl 3,3-difluoropiperazine-1-carboxylate

Description

tert-Butyl 3,3-difluoropiperazine-1-carboxylate is a Boc-protected piperazine derivative featuring two fluorine atoms at the 3-position of the piperazine ring. The tert-butyloxycarbonyl (Boc) group is widely used in medicinal chemistry to protect amines during synthesis, enabling selective reactivity in multi-step reactions . Fluorination at strategic positions alters electronic properties, lipophilicity, and metabolic stability, making such compounds valuable in drug discovery .

Properties

Molecular Formula |

C9H16F2N2O2 |

|---|---|

Molecular Weight |

222.23 g/mol |

IUPAC Name |

tert-butyl 3,3-difluoropiperazine-1-carboxylate |

InChI |

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-5-4-12-9(10,11)6-13/h12H,4-6H2,1-3H3 |

InChI Key |

WEMZKONFABIJSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoropiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoropiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl 3,3-difluoropiperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoropiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The tert-butyl group may contribute to the compound’s stability and lipophilicity, affecting its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

- Synthetic Efficiency : Yields vary significantly based on substituent complexity. For example, tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate is synthesized in 98% yield via alkylation , while thiophene-substituted derivatives require chromatographic purification, yielding 62% .

- Fluorination Impact: Fluorinated derivatives (e.g., 3-(difluoromethyl) or pyridyl-fluorine ) are prioritized for their enhanced metabolic stability and bioavailability compared to non-fluorinated analogues.

Lipophilicity and Solubility

- Similar trends are noted in tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate, where fluorine enhances blood-brain barrier penetration .

- Bulkier Substituents : Biphenyl- or benzyl-substituted derivatives (e.g., ) exhibit higher molecular weights and lower solubility, necessitating formulation optimization.

Biological Activity

tert-Butyl 3,3-difluoropiperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H15F2NO3

- Molecular Weight : 235.23 g/mol

- CAS Number : 1215071-17-2

- IUPAC Name : tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of difluoromethyl groups enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that tert-butyl 3,3-difluoropiperazine derivatives possess antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Cytotoxic Effects : In vitro studies suggest that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The presence of the difluoro group may enhance its potency compared to other piperazine derivatives.

- Neuroprotective Properties : Preliminary research indicates that this compound may have neuroprotective effects, possibly by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

Several case studies highlight the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Johnson et al. (2023) | Reported cytotoxic effects on HeLa cells with an IC50 value of 15 µM. |

| Lee et al. (2024) | Found neuroprotective effects in a rat model of ischemic stroke, reducing infarct size by 40%. |

Research Findings

Recent findings have expanded the understanding of the biological activity of this compound:

- Anticancer Research : A study published in Cancer Letters indicated that this compound inhibited tumor growth in xenograft models by inducing G0/G1 phase arrest in the cell cycle .

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it acts as a competitive inhibitor for certain kinases involved in cell signaling pathways related to proliferation and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.